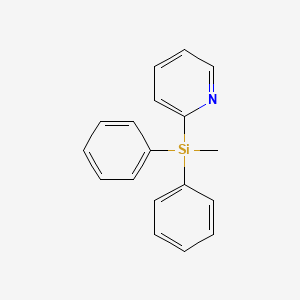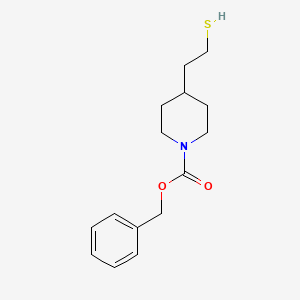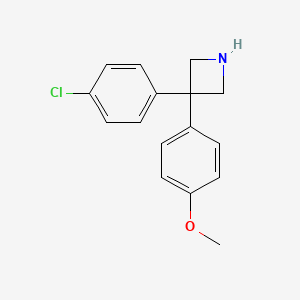
2-(Methyldiphenylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyldiphenylsilyl)pyridine is an organosilicon compound that features a pyridine ring bonded to a methyldiphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyldiphenylsilyl)pyridine typically involves the reaction of pyridine with methyldiphenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the pyridine acts as a nucleophile and adds to the silicon-hydrogen bond of methyldiphenylsilane. This reaction is often catalyzed by transition metals such as platinum or rhodium.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces waste.
Chemical Reactions Analysis
Types of Reactions
2-(Methyldiphenylsilyl)pyridine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silyl-substituted pyridines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silyl-substituted pyridines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Methyldiphenylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the stabilization of metal complexes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Methyldiphenylsilyl)pyridine involves its interaction with molecular targets through its silicon and pyridine moieties. The silicon atom can form strong bonds with oxygen and nitrogen atoms, while the pyridine ring can coordinate with metal ions. These interactions can influence various chemical and biological pathways, making the compound useful in catalysis and drug design.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar structure but with three methyl groups attached to the silicon atom.
2-(Diphenylsilyl)pyridine: Lacks the methyl group on the silicon atom.
2-(Phenylsilyl)pyridine: Contains only one phenyl group attached to the silicon atom.
Uniqueness
2-(Methyldiphenylsilyl)pyridine is unique due to the presence of both methyl and phenyl groups attached to the silicon atom. This combination provides a balance of steric and electronic properties, making it a versatile compound for various applications. Its ability to stabilize metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H17NSi |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
methyl-diphenyl-pyridin-2-ylsilane |
InChI |
InChI=1S/C18H17NSi/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)18-14-8-9-15-19-18/h2-15H,1H3 |
InChI Key |
SMMQINJUGIBLAF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)




![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)



![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)




